molecular formula C15H19ClN2O B3883435 8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B3883435
M. Wt: 278.78 g/mol
InChI Key: NFTMMHCVWRAGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyridine derivative, followed by the introduction of the pyran ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological targets is required.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile: Lacks the butyl group, which may affect its reactivity and applications.

    8-Butyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile: Lacks the chlorine atom, potentially altering its chemical properties and biological activity.

Uniqueness

8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is unique due to the presence of both the butyl and chlorine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

8-butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-4-5-6-13-12-9-19-15(2,3)7-10(12)11(8-17)14(16)18-13/h4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTMMHCVWRAGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 3
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 5
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.